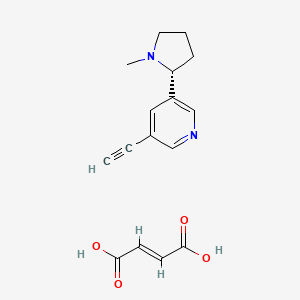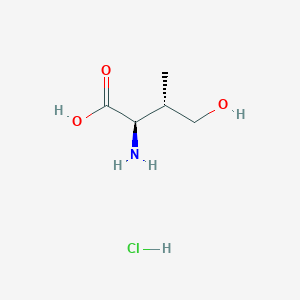
Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. This compound is of particular interest due to its structural properties and the presence of both amino and hydroxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts. The reaction conditions often include controlled temperatures and pH to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate: Another chiral compound with similar stereochemistry.
Pyrrolidine alkaloids: Compounds with a five-membered nitrogen-containing ring, known for their biological activities.
Uniqueness
Rel-(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(2-7)4(6)5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1 |
Clé InChI |
LIEVYBMCNRFBKN-VKKIDBQXSA-N |
SMILES isomérique |
C[C@H](CO)[C@H](C(=O)O)N.Cl |
SMILES canonique |
CC(CO)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


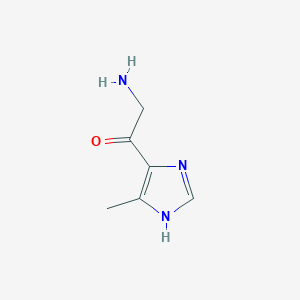

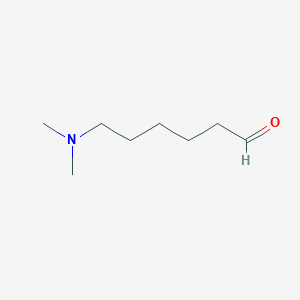
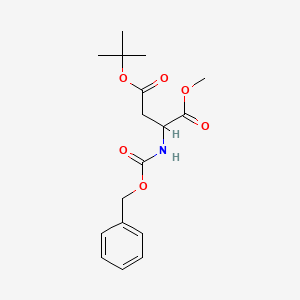
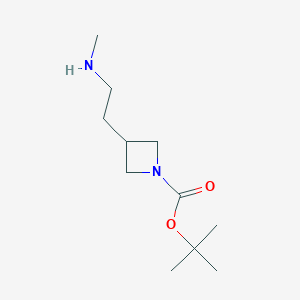




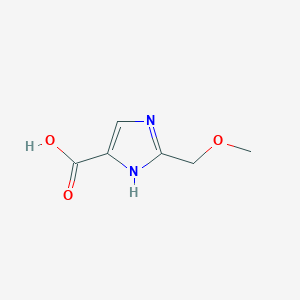
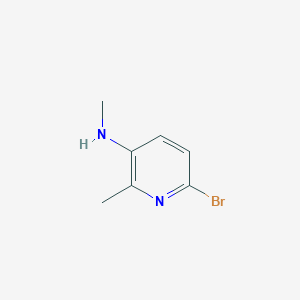

![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)
